molecular formula C13H14N4O3 B10975674 1-ethyl-4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1H-pyrazole-5-carboxamide

1-ethyl-4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10975674
M. Wt: 274.28 g/mol
InChI Key: QKBBHLIPBCWBHN-AATRIKPKSA-N
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Description

1-ethyl-4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a furan ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1H-pyrazole-5-carboxamide typically involves multiple steps. One common route starts with the preparation of the furan-2-yl prop-2-enoate derivative, which is then reacted with an appropriate amine to form the desired amide linkage. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while reduction of the amide group can yield primary or secondary amines .

Scientific Research Applications

1-ethyl-4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1H-pyrazole-5-carboxamide: shares similarities with other pyrazole and furan derivatives.

    Furan-2-carboxamide: Similar in structure but lacks the pyrazole ring.

    Pyrazole-5-carboxamide: Similar in structure but lacks the furan ring.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities not found in simpler analogs .

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

2-ethyl-4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O3/c1-2-17-12(13(14)19)10(8-15-17)16-11(18)6-5-9-4-3-7-20-9/h3-8H,2H2,1H3,(H2,14,19)(H,16,18)/b6-5+

InChI Key

QKBBHLIPBCWBHN-AATRIKPKSA-N

Isomeric SMILES

CCN1C(=C(C=N1)NC(=O)/C=C/C2=CC=CO2)C(=O)N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C=CC2=CC=CO2)C(=O)N

Origin of Product

United States

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